1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid

Medicinal Chemistry Fragment-Based Screening ADME Prediction

1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid (CAS 2172601‑53‑3, molecular formula C₈H₁₂O₄, MW 172.18 g·mol⁻¹) belongs to the cyclopropane‑carboxylic acid family and incorporates a tertiary‑alcohol‑bearing oxolane ring. This substitution pattern distinguishes it from non‑hydroxylated, ring‑isomeric, and spacer‑extended analogs that are often considered interchangeable building blocks.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 2172601-53-3
Cat. No. B6606381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid
CAS2172601-53-3
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)O)C2(CCOC2)O
InChIInChI=1S/C8H12O4/c9-6(10)7(1-2-7)8(11)3-4-12-5-8/h11H,1-5H2,(H,9,10)
InChIKeyLPTLSXNTWQLATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid (CAS 2172601-53-3): A Hydroxylated Cyclopropane-Oxolane Building Block for Procurement Evaluation


1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid (CAS 2172601‑53‑3, molecular formula C₈H₁₂O₄, MW 172.18 g·mol⁻¹) belongs to the cyclopropane‑carboxylic acid family and incorporates a tertiary‑alcohol‑bearing oxolane ring . This substitution pattern distinguishes it from non‑hydroxylated, ring‑isomeric, and spacer‑extended analogs that are often considered interchangeable building blocks. The compound is primarily deployed in medicinal‑chemistry synthesis and fragment‑based screening, where its dual hydrogen‑bond‑donor capacity and modulated lipophilicity affect molecular recognition, solubility, and metabolic profile [1].

Fragment-based screening building block with dual hydrogen-bond donor capacity.
Supports polar pharmacophore mimicry without synthetic modification.
Modulated lipophilicity relative to non-hydroxylated oxolane-cyclopropane acids.
May improve aqueous solubility profiles in biochemical screening contexts.
Conformationally restricted cyclopropane-oxolane scaffold with limited rotatable bonds.
Fits fragment-to-lead campaigns where entropic binding penalty is a concern.

Why 1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid Cannot Be Replaced by Generic Oxolane-Cyclopropane Carboxylic Acids


Scientific and procurement evaluations that treat all oxolane‑cyclopropane‑carboxylic acids as functionally equivalent overlook the impact of a single hydroxyl group on key molecular properties. The tertiary alcohol at the oxolane 3‑position introduces a second hydrogen‑bond donor, raises topological polar surface area (TPSA), and lowers calculated logP relative to the most frequently sourced direct analog, 1‑(oxolan‑3‑yl)cyclopropane‑1‑carboxylic acid (CAS 1507735‑27‑4) . These differences govern solubility, permeability, and target‑engagement profiles in fragment‑based campaigns, making generic substitution a risk for hit‑to‑lead reproducibility [1].

H‑Bond Donors Non‑hydroxylated analogs lack the tertiary alcohol and present only one donor; hydrogen‑bonding inventory may shift solubility and permeability readouts in fragment screens.
Lipophilicity Generic oxolane‑cyclopropane acids show higher logP, which can alter aggregation behavior and target‑engagement profiles under aqueous assay conditions.
Conformation Spacer‑extended or ring‑isomeric analogs introduce extra rotatable bonds, potentially reducing conformational pre‑organization and shifting binding entropy outcomes.

Quantitative Differentiation of 1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid vs. Closest Analogs


Hydrogen‑Bond Donor Count and Drug‑Likeness

The target compound possesses two hydrogen‑bond donors (carboxylic acid OH and tertiary alcohol OH). The closest analog, 1‑(oxolan‑3‑yl)cyclopropane‑1‑carboxylic acid, lacks the hydroxyl group and presents only one H‑bond donor . In fragment‑based drug design, each additional donor can alter solubility by up to 10‑fold and reduce passive permeability, influencing both hit validation and lead optimization [1].

H‑Bond Donor Count
Class-level inference
2 donors (CO₂H + tertiary OH)
vs. 1 donor (non‑hydroxylated analog, CAS 1507735‑27‑4)
Δ = +1 H‑bond donor
Supports hydrogen‑bond‑donor profiling for pocket complementarity and solubility requirements.
Each additional donor may influence passive permeability and hit validation.
Medicinal Chemistry Fragment-Based Screening ADME Prediction

Computed Lipophilicity: Lower logP vs. Non‑Hydroxylated Analog

The predicted logP (XLogP3) of the target compound is approximately 0.2, derived from the structurally analogous 1‑(3‑hydroxyoxolan‑3‑yl)‑2‑methylcyclopropane‑1‑carboxylic acid [1]. In contrast, the non‑hydroxylated analog 1‑(oxolan‑3‑yl)cyclopropane‑1‑carboxylic acid has a reported LogP of 0.89 . This 0.7‑unit reduction in lipophilicity corresponds to an estimated 5‑fold difference in octanol‑water partition coefficient, which can significantly affect membrane passage and protein binding.

Computed Lipophilicity
Cross-study comparable
XLogP3 ≈ 0.2 (predicted, methyl analog CAS 2171974‑57‑3)
vs. LogP 0.89 (non‑hydroxylated analog)
ΔLogP ≈ −0.7 (~5‑fold hydrophilicity increase)
Reported lower lipophilicity positions this fragment for aqueous biochemical screening compatibility.
Reduces aggregation risk relative to more lipophilic analogs; context-dependent.
Physicochemical Profiling Lead Optimization Permeability Prediction

Topological Polar Surface Area and Bioavailability Radar

The target compound exhibits a topological polar surface area (TPSA) of approximately 66.8 Ų, as indicated by the methyl‑substituted congener (CAS 2171974‑57‑3) [1]. The non‑hydroxylated analog is predicted to have a TPSA near 46.5 Ų (ChemDraw calculation). Keeping TPSA below 140 Ų is desirable for oral bioavailability; however, within the fragment space, a moderate increase in TPSA often improves solubility while maintaining acceptable permeability [2].

Polar Surface Area
Cross-study comparable
TPSA ≈ 66.8 Ų (methyl analog CAS 2171974‑57‑3)
vs. TPSA ≈ 46.5 Ų (non‑hydroxylated analog)
ΔTPSA ≈ +20 Ų
Higher TPSA context suggests enhanced aqueous solubility while remaining within fragment-friendly range.
Predicted values; empirical solubility confirmation recommended.
Drug‑Likeness Bioavailability Prediction Fragment Screening Libraries

Structural Pre‑organization and Conformational Restriction

The cyclopropane ring locks the carboxylic acid in a defined orientation, while the tertiary alcohol imposes a tetrahedral geometry at the oxolane 3‑position, restricting ring puckering . Analogs such as 1‑((tetrahydrofuran‑3‑yl)methyl)cyclopropane‑1‑carboxylic acid (CAS 1528546‑28‑2) contain a flexible methylene spacer that introduces additional rotatable bonds (3 vs. 2 for the target compound) and reduces conformational pre‑organization . In fragment‑based screening, higher rigidity often translates to improved binding entropy and higher hit‑to‑lead success rates.

Conformational Pre‑organization
Class-level inference
2 rotatable bonds; rigid cyclopropane‑oxolane core
vs. 3 rotatable bonds (methylene‑spacer analog CAS 1528546‑28‑2)
Δ = −1 rotatable bond (~30% reduction)
May support fragment‑to‑lead optimization when binding affinity is sensitive to entropic penalty.
Rotatable bond count derived from SMILES; experimental binding data needed.
Conformational Analysis Scaffold Optimization Metabolic Stability

Synthetic Accessibility and Supply‑Chain Differentiation

The target compound is commercially offered by multiple vendors in 95 %+ purity . In contrast, the methyl‑substituted analog 1‑(3‑hydroxyoxolan‑3‑yl)‑2‑methylcyclopropane‑1‑carboxylic acid (CAS 2171974‑57‑3) carries a cost of $912 for 0.05 g (Enamine catalog), reflecting a more complex synthesis due to the additional chiral center and methylation step [1]. The simpler preparation of the target compound reduces procurement risk and supports larger‑scale hit validation.

Synthetic Accessibility & Cost
Cross-study comparable
Multiple vendors, typical purity ≥95%
vs. methyl analog CAS 2171974‑57‑3: $912/0.05 g
>30‑fold cost difference per gram reported
Reported procurement context may allow broader SAR exploration within typical project budgets.
Pricing data as of 2023–2024; confirm with current vendor quotes.
Synthetic Feasibility Procurement Risk Building Block Availability

Application Scenarios Where 1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid Provides a Measurable Advantage


Fragment‑Based Screening for Hydroxy‑Acid Receptor Targets

The dual H‑bond donor architecture (carboxylic acid + tertiary alcohol) mimics the pharmacophore of hydroxy‑carboxylic acid receptors. The lower logP (≈ 0.2) relative to the non‑hydroxylated analog (logP 0.89) reduces aggregation in aqueous buffer at fragment screening concentrations (0.5–1 mM), increasing hit reliability .

Conformationally Locked Peptidomimetic Scaffolds

The rigid cyclopropane‑oxolane framework with only two rotatable bonds provides a pre‑organized carboxylic acid vector. This is advantageous over flexible methylene‑spacer analogs when designing peptidomimetics where the entropic cost of binding must be minimized .

Building Block for PROTAC Linker or E3 Ligase Ligand Optimization

The tertiary alcohol provides a synthetic handle for further derivatization (e.g., esterification or ether formation) without compromising the carboxylic acid attachment point. The commercial availability at lower cost than methyl‑substituted variants allows parallel synthesis of focused PROTAC libraries [1].

Polar Fragment Set Expansion in CNS Drug Discovery

With a TPSA near 67 Ų and a predicted logP of ∼0.2, the compound sits within the CNS‑favorable chemical space. It addresses the need for polar, low‑molecular‑weight building blocks that maintain blood‑brain barrier permeability potential in early‑stage CNS programs [2].

Application
Selection Property
Validation Focus
Fragment‑based screening for hydroxy‑acid targets
Dual H‑bond donor architecture; low lipophilicity profile
Aggregation and solubility assessment under screening conditions (0.5–1 mM)
Conformationally locked peptidomimetic scaffolds
Minimal rotatable bond count; rigid cyclopropane‑oxolane core
Entropic penalty profiling via binding thermodynamics or molecular dynamics
PROTAC linker / E3 ligase ligand elaboration
Tertiary alcohol as orthogonal derivatization handle
Synthetic accessibility and compatibility with parallel library synthesis
Polar fragment set expansion in CNS discovery
Moderate TPSA and low logP within CNS MPO space
Blood‑brain barrier permeability potential and CNS MPO score review
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